molecular formula C11H10FN3OS B6168852 6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide CAS No. 1409131-21-0

6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide

Cat. No.: B6168852
CAS No.: 1409131-21-0
M. Wt: 251.28 g/mol
InChI Key: ASVOAEJKTPHOPY-UHFFFAOYSA-N
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Description

6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide is a heterocyclic compound that features a thiazole ring, a pyridine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the thiazole intermediate.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyridine-thiazole intermediate with an appropriate amine under amide coupling conditions, often using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to cellular receptors, modulating their activity and influencing downstream signaling pathways.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide is unique due to the presence of both the thiazole and pyridine rings, along with the fluorine atom and carboxamide group. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

1409131-21-0

Molecular Formula

C11H10FN3OS

Molecular Weight

251.28 g/mol

IUPAC Name

6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C11H10FN3OS/c1-7-6-17-10(15-7)5-14-11(16)8-2-3-9(12)13-4-8/h2-4,6H,5H2,1H3,(H,14,16)

InChI Key

ASVOAEJKTPHOPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)F

Purity

95

Origin of Product

United States

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